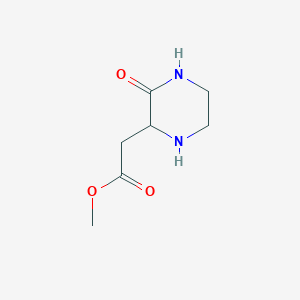

Methyl 2-(3-oxopiperazin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBEGTVNYMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388189 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-17-5 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data. Specific experimental values for properties such as melting and boiling points, as well as detailed experimental protocols and biological activity data for Methyl 2-(3-oxopiperazin-2-yl)acetate, are not consistently reported in the readily accessible scientific literature. The information presented herein is a combination of computed data and general knowledge about related compounds.

Core Chemical Properties

This compound is a heterocyclic compound featuring a piperazinone ring substituted with a methyl acetate group. Its chemical structure and properties make it a potential building block in medicinal chemistry and drug discovery.

Structural Information

-

IUPAC Name: this compound

-

CAS Number: 89852-17-5

-

Molecular Formula: C₇H₁₂N₂O₃

-

2D Structure:

/ CH2 CH-CH2-C-O-CH3 | | || NH--CH2 O

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that most of these are computed values and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | PubChem |

| Exact Mass | 172.08479225 Da | PubChem |

| XLogP3-AA (Computed) | -1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 67.4 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Physical Description | Solid (form) | Sigma-Aldrich |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The following diagram illustrates a general, hypothetical workflow for the synthesis of this compound. This would likely involve the reaction of a suitably substituted diamine with a derivative of oxalic acid or a related cyclizing agent, followed by esterification if necessary.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the piperazine and piperazinone scaffolds are present in a wide range of biologically active molecules. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

General Biological Context of Piperazine Derivatives

Piperazine derivatives have been investigated for a multitude of therapeutic applications, including:

-

Antipsychotic agents

-

Antidepressants

-

Anxiolytics

-

Anticancer agents

-

Antimicrobial agents

The biological effects of these compounds are highly dependent on the nature and position of the substituents on the piperazine ring.

Hypothetical Signaling Pathway Modulation

Given the prevalence of piperazine-containing compounds as modulators of GPCR signaling, a hypothetical pathway that this compound could influence is presented below. This is a generalized representation and has not been experimentally verified for this specific compound.

Caption: Hypothetical GPCR signaling pathway potentially modulated by a piperazinone derivative.

Safety Information

Based on GHS classifications from available sources, this compound is associated with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling this compound.

Conclusion

This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While comprehensive experimental data is currently lacking in the public domain, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate for the development of novel therapeutics. Further research is required to fully characterize its physical, chemical, and biological properties.

Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate

CAS Number: 89852-17-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-oxopiperazin-2-yl)acetate, a piperazine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Compound Data

This compound is a heterocyclic compound featuring a piperazinone core.[1] Its structure is foundational for the development of various biologically active molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89852-17-5 | [2][3][4] |

| Molecular Formula | C₇H₁₂N₂O₃ | [2][3][4] |

| Molecular Weight | 172.18 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 352.4°C at 760 mmHg | [5] |

| Form | Solid |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | -1.2 | [2] |

| Hydrogen Bond Donor Count | 2 | Chemdiv |

| Hydrogen Bond Acceptor Count | 6 | Chemdiv |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 172.08479225 Da | [2] |

| Monoisotopic Mass | 172.08479225 Da | [2] |

| Topological Polar Surface Area | 67.4 Ų | [2] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 193 | [2] |

Synthesis and Experimental Protocols

A plausible synthesis route for this compound could involve the reaction of ethylenediamine with a derivative of itaconic acid or a related dicarboxylic acid ester under conditions that favor cyclization to the desired piperazinone ring.

General Experimental Protocol for Synthesis of Related 2-Oxopiperazines

The following is a generalized protocol based on the synthesis of similar heterocyclic structures and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Ethylenediamine

-

Dimethyl acetylenedicarboxylate (as a precursor to the required C4-dicarbonyl synthon)

-

Methanol

-

Acetic Acid

Procedure:

-

A solution of ethylenediamine in methanol is prepared.

-

Dimethyl acetylenedicarboxylate is added dropwise to the ethylenediamine solution at a controlled temperature.

-

The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 2-oxopiperazine derivative.[6]

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[6]

Applications in Drug Discovery and Development

Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The piperazinone scaffold is a privileged structure in drug discovery.

The presence of reactive functional groups—the secondary amines, the amide, and the ester—allows for a variety of chemical modifications to explore the structure-activity relationship (SAR) and develop new chemical entities. These modifications can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound and its derivatives.

Caption: A generalized workflow for the synthesis and evaluation of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. CAS 89852-17-5: (2R)-2-(2-methoxy-2-oxoethyl)-3-oxopiperaz… [cymitquimica.com]

- 2. This compound | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SmallMolecules.com | this compound (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 4. scbt.com [scbt.com]

- 5. methyl 2-(3-oxopiperazin-2-yl)acetate89852-17-5,Purity98%_Alfa Chemistry111 [molbase.com]

- 6. davidpublisher.com [davidpublisher.com]

An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound featuring a piperazinone core, a structure of significant interest in medicinal chemistry. The piperazine scaffold is a component of numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established data from public databases with analogous experimental protocols and predictive analyses to serve as a foundational resource for researchers.

Molecular Structure and Chemical Properties

This compound possesses a central 3-oxopiperazine ring with a methyl acetate group attached at the second position. The structural details and key chemical identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Canonical SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |

| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1] |

| CAS Number | 89852-17-5 | [1] |

Physicochemical Properties

The following table summarizes key computed and available physical properties. The compound is expected to be a solid at room temperature.[3]

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | [1] |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 172.08479225 Da | [1] |

| Topological Polar Surface Area | 75.7 Ų | [4] |

| Physical State | Solid | [3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible and efficient synthetic route can be devised based on the well-established reaction between 1,2-diamines and dialkyl esters of acetylenedicarboxylic acid or related C4-dielectrophiles. The following protocol is a proposed method for its synthesis.

Proposed Experimental Protocol: Synthesis via Condensation Reaction

This protocol describes the cyclocondensation reaction of ethylenediamine with dimethyl 2-formylsuccinate, followed by intramolecular amidation.

Materials:

-

Ethylenediamine

-

Dimethyl 2-formylsuccinate

-

Methanol (MeOH)

-

Glacial Acetic Acid (AcOH)

-

Sodium borohydride (NaBH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reductive Amination: In a round-bottom flask, dissolve dimethyl 2-formylsuccinate (1 equivalent) in methanol. Add ethylenediamine (1.1 equivalents) dropwise at room temperature. After stirring for 1-2 hours, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Alternatively, the imine intermediate can be reduced via catalytic hydrogenation.

-

Work-up and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diamine intermediate.

-

Cyclization (Lactamization): Dissolve the crude intermediate in a high-boiling point solvent such as toluene or xylene. Heat the mixture to reflux for 12-24 hours to facilitate intramolecular cyclization and the formation of the 3-oxopiperazine ring. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Experimental Workflow Diagram:

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-7.5 | br s | 1H | NH (amide) |

| ~ 3.70 | s | 3H | OCH ₃ |

| ~ 3.6-3.8 | m | 1H | CH (piperazinone ring) |

| ~ 3.2-3.5 | m | 4H | CH ₂ (piperazinone ring) |

| ~ 2.5-2.8 | m | 2H | CH ₂ (acetate side chain) |

| ~ 2.0-2.3 | br s | 1H | NH (amine) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C =O (ester) |

| ~ 168 | C =O (amide) |

| ~ 55 | OC H₃ |

| ~ 50 | C H (piperazinone ring) |

| ~ 45 | C H₂ (piperazinone ring) |

| ~ 43 | C H₂ (piperazinone ring) |

| ~ 35 | C H₂ (acetate side chain) |

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 172.08 | [M]⁺ (Molecular Ion) |

| 141.07 | [M - OCH₃]⁺ |

| 113.08 | [M - COOCH₃]⁺ |

| 85.06 | [Piperazinone fragment]⁺ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3300-3400 | N-H stretch (amine and amide) |

| ~ 2850-3000 | C-H stretch (aliphatic) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1680 | C=O stretch (amide, lactam) |

| ~ 1200-1250 | C-O stretch (ester) |

Biological Activity and Signaling Pathways

While there is no specific biological activity data for this compound in the public domain, the piperazine and piperazinone scaffolds are known to be pharmacologically active.[2] Derivatives of these core structures have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and central nervous system agents.[2][5][6]

The biological effects of many piperazine-containing drugs are mediated through their interaction with various receptors, ion channels, and enzymes. For instance, many neurologically active piperazine derivatives target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[7]

Representative Signaling Pathway: GPCR Modulation

The following diagram illustrates a generalized signaling pathway that could be modulated by a piperazine-based compound acting as a GPCR antagonist. This is a representative pathway and has not been experimentally confirmed for this compound.

Conclusion

This compound is a molecule with a privileged scaffold that holds potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. While experimental data on its biological activity is currently lacking, the known pharmacological profiles of related piperazine and piperazinone derivatives suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further experimental studies are warranted to elucidate its precise biological functions and potential therapeutic applications.

References

- 1. This compound | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 3. Methyl (3-oxopiperazin-2-yl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 2-(3-oxopiperazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the reaction mechanism, provides a detailed experimental protocol, and includes relevant analytical data for the characterization of the target compound and its intermediates.

Introduction

This compound is a derivative of piperazin-2-one, a scaffold that is prevalent in a variety of biologically active molecules. The presence of both a lactam and an ester functional group makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide focuses on a common and efficient method for its preparation: the cyclocondensation reaction between a dialkyl acetylenedicarboxylate and ethylenediamine.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established chemical transformation involving the reaction of dimethyl acetylenedicarboxylate with ethylenediamine. This reaction proceeds via a tandem conjugate addition-cyclization mechanism.

Initially, one of the primary amine groups of ethylenediamine undergoes a nucleophilic conjugate addition to one of the electrophilic alkyne carbons of dimethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl, leading to the formation of the six-membered piperazin-2-one ring and elimination of methanol. The reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer steps.

A tautomeric equilibrium may exist between this compound and its enamine tautomer, Methyl (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate, particularly in acidic conditions. For the purpose of this guide, we will focus on the synthesis of the primary product.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of related piperazin-2-one derivatives. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Ethylenediamine

-

Methanol (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

-

Column chromatography setup (Silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ethylenediamine: Cool the solution to 0 °C using an ice bath. Add a solution of ethylenediamine (1.0 equivalent) in anhydrous methanol dropwise to the stirred solution of DMAD over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often obtained as a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Dimethyl Acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Liquid |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Liquid |

| This compound | C₇H₁₂N₂O₃ | 172.18 | Solid |

Spectroscopic Data for this compound (Predicted/Typical):

| Parameter | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~3.70 (s, 3H, OCH₃), 3.40-3.20 (m, 4H, CH₂CH₂), ~3.10 (t, 1H, CH), ~2.70 (d, 2H, CH₂CO), ~6.5 (br s, 1H, NH), ~7.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~172 (C=O, ester), ~168 (C=O, amide), ~52 (OCH₃), ~50 (CH), ~45 (CH₂), ~43 (CH₂), ~35 (CH₂) |

| Mass Spec. (ESI+) m/z | 173.09 [M+H]⁺, 195.07 [M+Na]⁺ |

| Yield | Not explicitly reported in the literature for this specific compound; typically moderate to good yields can be expected for this type of reaction. |

Note: The provided spectroscopic data are typical values for this class of compounds and should be confirmed by experimental analysis of the synthesized product.

Safety Precautions

-

Dimethyl acetylenedicarboxylate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Ethylenediamine is corrosive and can cause burns.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide is intended for informational purposes for qualified researchers. All procedures should be carried out in a properly equipped chemical laboratory under the supervision of trained personnel.

Spectroscopic Profile of Methyl 2-(3-oxopiperazin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from structural analysis and comparison with analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic Data

This compound possesses a distinct molecular architecture, featuring a piperazinone ring, a methyl ester, and various C-H and N-H bonds. These structural elements give rise to characteristic signals in different spectroscopic analyses. The predicted data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| -OCH₃ | 3.6 - 3.8 | Singlet (s) | N/A | Typical range for a methyl ester. |

| -CH₂- (acetate) | 2.5 - 2.9 | Doublet of Doublets (dd) or Multiplet (m) | ~15-18 (geminal), ~6-8 (vicinal) | Diastereotopic protons due to the adjacent chiral center. |

| -CH- (piperazinone ring) | 3.8 - 4.2 | Multiplet (m) | Positioned between a nitrogen and a carbonyl group. | |

| -NH- (piperazinone ring, position 1) | 6.5 - 8.0 | Broad Singlet (br s) | Amide proton, chemical shift can be concentration and solvent dependent. | |

| -CH₂- (piperazinone ring, position 5) | 3.2 - 3.6 | Multiplet (m) | Adjacent to a secondary amine. | |

| -CH₂- (piperazinone ring, position 6) | 3.0 - 3.4 | Multiplet (m) | Adjacent to an amide nitrogen. | |

| -NH- (piperazinone ring, position 4) | 2.0 - 4.0 | Broad Singlet (br s) | Secondary amine proton, may exchange with solvent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C=O (ester) | 170 - 175 | Carbonyl carbon of the methyl ester. |

| -C=O (amide/lactam) | 165 - 170 | Carbonyl carbon within the piperazinone ring. |

| -OCH₃ | 50 - 55 | Methyl carbon of the ester group. |

| -CH- (piperazinone ring) | 55 - 65 | Chiral carbon attached to nitrogen and the acetate side chain. |

| -CH₂- (acetate) | 35 - 45 | Methylene carbon of the acetate side chain. |

| -CH₂- (piperazinone ring) | 40 - 50 | Methylene carbons within the piperazinone ring. |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amide) | 3200 - 3400 | Medium | Characteristic of the amide N-H bond. |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Weak | Secondary amine N-H stretching. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds. |

| C=O Stretch (ester) | ~1735 | Strong | Carbonyl of the methyl ester. |

| C=O Stretch (amide/lactam) | ~1670 | Strong | Carbonyl of the six-membered lactam ring.[1] |

| N-H Bend (amide) | 1510 - 1550 | Medium | Amide II band. |

| C-O Stretch (ester) | 1150 - 1300 | Strong | Characteristic of the ester C-O bond. |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z Value | Notes |

| [M+H]⁺ | 173.08 | Molecular ion peak with protonation. |

| [M+Na]⁺ | 195.06 | Adduct with sodium. |

| Fragmentation Ion | 113.06 | Loss of the methoxycarbonylmethyl group (-CH₂COOCH₃). |

| Fragmentation Ion | 141.07 | Loss of methanol (-CH₃OH) from the ester. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a standard 400 or 500 MHz spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet) in the spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an ESI source.

-

The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural features of this compound relevant to its spectroscopic signature.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of this compound and their correlation to expected spectroscopic signals.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound, Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, robust experimental protocols that are widely accepted in the pharmaceutical and chemical research fields. The guide details procedures for solubility assessment in various solvents and outlines a systematic approach to stability testing under forced degradation conditions. Data presentation is standardized through structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility. This document is intended to serve as a practical resource for researchers initiating studies on this compound or analogous chemical entities.

Introduction

This compound is a heterocyclic compound featuring a piperazinone ring, a common scaffold in medicinal chemistry. The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters that influence their behavior in biological systems and their viability as potential drug candidates. An understanding of these properties is fundamental for formulation development, pharmacokinetic profiling, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This guide presents the standard methodologies to thoroughly characterize the solubility and stability profile of this compound.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. This is a critical parameter for drug delivery and formulation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.

-

Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

The following table is a template for presenting the solubility data. The values provided are for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | TBD | TBD | TBD |

| PBS (pH 7.4) | 37 | TBD | TBD | TBD |

| 0.1 N HCl (pH 1.2) | 37 | TBD | TBD | TBD |

| Ethanol | 25 | TBD | TBD | TBD |

| Methanol | 25 | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Stability Assessment

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a compound under various conditions.[3][4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

A validated stability-indicating analytical method (typically HPLC with a photodiode array detector to ensure peak purity).

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines).

Procedure:

-

Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Neutral Conditions: Dissolve the compound in high-purity water and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 70 °C) for a defined period.

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

Data Presentation: Stability of this compound under Forced Degradation

The following table is a template for presenting the stability data. The values provided are for illustrative purposes only.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 N HCl | TBD | 60 | TBD | TBD | TBD |

| 0.1 N NaOH | TBD | 60 | TBD | TBD | TBD |

| Water | TBD | 60 | TBD | TBD | TBD |

| 3% H₂O₂ | TBD | Room Temperature | TBD | TBD | TBD |

| Photolytic (Solid) | TBD | Room Temperature | TBD | TBD | TBD |

| Photolytic (Solution) | TBD | Room Temperature | TBD | TBD | TBD |

| Thermal (Solid) | TBD | 70 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound. The provided templates for data presentation and workflow diagrams are intended to facilitate clear communication and documentation of experimental findings. Researchers are encouraged to adapt and validate these methods as necessary for their specific applications and analytical capabilities.

References

Potential Biological Activities of Methyl 2-(3-oxopiperazin-2-yl)acetate: An In-depth Technical Guide

Abstract

Introduction to the 3-Oxopiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous structural motif in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a carbonyl group at the 3-position to form a 3-oxopiperazine (or piperazin-2-one) ring, coupled with an acetic acid methyl ester at the 2-position, results in Methyl 2-(3-oxopiperazin-2-yl)acetate. This arrangement of functional groups offers multiple points for hydrogen bonding and potential covalent interactions, making it an interesting scaffold for biological exploration.

Derivatives of piperazine have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][3][4][5] Therefore, it is plausible that this compound could serve as a key intermediate or a pharmacophore for compounds with similar biological profiles.

Potential Biological Activities and Supporting Data

Based on the activities of structurally related compounds, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.

Antimicrobial and Antifungal Activity

Numerous piperazine derivatives have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens.[3][4] The mechanism of action for these compounds can vary, with some targeting essential microbial enzymes.

Table 1: Antimicrobial and Antifungal Activities of Selected Piperazine Derivatives

| Compound Class | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Substituted Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Zone of Inhibition (mm) | [3] |

| Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Zone of Inhibition (mm) | [3] | |

| Novel Piperazine Analogs | S. aureus, E. coli | Zone of Inhibition (15-19 mm at 100µg/ml for active compounds) | [4] |

Note: The data presented is for structurally related piperazine compounds, not for this compound itself.

Anticancer Activity

The piperazin-2-one scaffold has been identified as a privileged structure in the development of novel cytotoxic agents.[6] A notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Disruption of the Ras signaling pathway can lead to decreased cell proliferation and the induction of apoptosis.[6]

Table 2: Anticancer Activity of a Piperazine Derivative

| Compound | Cell Line(s) | Activity Metric (e.g., IC50) | Putative Mechanism | Reference |

| Piperazine-based Farnesyltransferase Inhibitor | Various Cancer Cell Lines | IC50 | Inhibition of Farnesyltransferase, Disruption of Ras signaling | [6] |

Note: This data is for a compound class containing the piperazin-2-one core and is intended to suggest potential activity.

Anti-inflammatory Activity

Certain piperazine derivatives have shown anti-inflammatory properties. For instance, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID candidate piron, has demonstrated anti-inflammatory effects in vivo.[7] This suggests that the 3-oxopiperazine core can be a key pharmacophore for anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of a 3-Oxopiperazinylidene Derivative

| Compound | Animal Model | Dose | Effect | Reference |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 25 and 125 mg/kg | Suppression of edema development | [7] |

Note: This compound is an unsaturated analog of the core structure of interest.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of related piperazine derivatives. These protocols can serve as a starting point for the investigation of this compound.

General Synthesis of Piperazine Derivatives

A common synthetic route to piperazine derivatives involves the coupling of a substituted benzenethiol with a chloro-nitrobenzene, followed by reduction of the nitro group and cyclization with bis(2-chloroethyl)amine hydrochloride.[3]

DOT Script for a General Synthetic Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Methyl 2-(3-oxopiperazin-2-yl)acetate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. The 2-oxopiperazine core has emerged as a privileged structure, forming the foundation of numerous biologically active compounds. Within this class, Methyl 2-(3-oxopiperazin-2-yl)acetate stands out as a particularly valuable synthetic building block. Its unique arrangement of functional groups—a cyclic lactam, a secondary amine, and a methyl ester—provides multiple points for chemical elaboration, enabling the construction of complex and diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols and a summary of its chemical and physical properties.

Core Properties and Synthesis

This compound is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 89852-17-5 | [1] |

| Appearance | Solid | |

| SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |

| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1] |

Synthetic Approach: Cyclocondensation

The most common and efficient method for the synthesis of the 2-oxopiperazine core involves the cyclocondensation of a 1,2-diamine with a suitable dicarbonyl or Michael acceptor precursor. For this compound, the reaction of ethylenediamine with a precursor such as dimethyl 2-oxoglutaconate or a related derivative of dimethyl acetylenedicarboxylate is a plausible and widely utilized strategy.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from similar cyclocondensation reactions for the formation of 2-oxopiperazine rings.[2]

Materials:

-

Dimethyl 2-oxoglutaconate

-

Ethylenediamine

-

Methanol

-

Acetic Acid (catalytic amount)

Procedure:

-

To a solution of dimethyl 2-oxoglutaconate (1.0 eq) in methanol, add a catalytic amount of acetic acid.

-

Slowly add a solution of ethylenediamine (1.1 eq) in methanol to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Reactivity and Functionalization

The presence of two distinct nitrogen atoms and a methyl ester in this compound allows for a wide range of chemical transformations, making it a highly versatile building block. The secondary amine at the N4 position is nucleophilic and can be readily functionalized, while the lactam nitrogen at the N1 position can also undergo substitution under specific conditions.

References

The Piperazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of piperazinone compounds, from their early synthetic origins to their current status as key pharmacophores in oncology, neuroscience, and beyond. Detailed synthetic methodologies, quantitative biological data, and a focus on their interaction with key signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The piperazine ring is a well-established pharmacophore, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker or scaffold in drug design.[1] The introduction of a carbonyl group into this six-membered heterocycle to form the piperazinone core adds a new layer of structural and functional diversity. This modification not only alters the electronic and conformational properties of the ring but also provides additional points for synthetic elaboration.

While the broader class of piperazines has a long history, with early applications as anthelmintic agents, the specific exploration of the piperazinone core as a central element in drug design is a more recent development.[2] Its recognition as a "privileged scaffold" stems from its presence in numerous biologically active compounds and its ability to mimic peptide bonds, making it a valuable component in the design of peptidomimetics. The structural rigidity and hydrogen bonding capabilities of the piperazinone moiety allow for precise orientation of substituents to interact with biological targets.

Discovery and Historical Development

The history of piperazinone compounds is intrinsically linked to the broader evolution of synthetic organic chemistry and medicinal chemistry. Early synthetic work laid the foundation for the later discovery of their diverse pharmacological activities.

A key milestone in the synthesis of 2-piperazinones was documented in the late 1970s and early 1980s. For instance, a 1980 patent described a "cyanohydrin synthesis" method for producing polysubstituted 2-keto-1,4-diazacycloalkanes, including 2-piperazinones. This process involved the reaction of a substituted 1,2-diamine with cyanohydrins in the presence of a catalyst.

The true potential of the piperazinone core in drug discovery began to be realized with the increasing understanding of its utility as a peptidomimetic scaffold. The ability of the piperazinone structure to mimic the turn structures of peptides opened up new avenues for designing small molecule drugs that could modulate protein-protein interactions and enzyme activity.

A significant advancement in the therapeutic application of the piperazinone moiety is exemplified by its incorporation into modern kinase inhibitors. For instance, the ketopiperazine moiety is a key structural feature of Trilaciclib, a cyclin-dependent kinase (CDK) inhibitor.[3] This highlights the evolution of piperazinone-based compounds from simple heterocyclic structures to integral components of highly targeted therapeutic agents.

Synthetic Methodologies

The synthesis of the piperazinone core and its derivatives has been a subject of extensive research, leading to the development of a variety of efficient synthetic routes. These methods often focus on the construction of the heterocyclic ring and the introduction of diverse substituents at the nitrogen and carbon atoms.

Key Synthetic Strategies

-

Intramolecular Condensation: This is a common approach for forming the lactam moiety of the piperazinone ring. For example, the synthesis of the ketopiperazine in Trilaciclib involves an intramolecular condensation of a diamine precursor.[3]

-

Cascade Reactions: More recent developments include cascade reactions that allow for the rapid assembly of the piperazinone core with multiple points of diversity. A notable example is a metal-promoted cascade double nucleophilic substitution using a chloro allenylamide, a primary amine, and an aryl iodide. This one-pot process efficiently forms three new bonds.[4]

-

Post-Ugi Cascade Reaction: This strategy has been employed to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, demonstrating the utility of multicomponent reactions in generating complex piperazinone-containing scaffolds.

Experimental Protocol: Cascade Synthesis of Piperazin-2-ones

This protocol is adapted from the metal-promoted cascade double nucleophilic substitution method.[4]

Objective: To synthesize a diverse library of piperazin-2-one derivatives in a one-pot reaction.

Materials:

-

Chloro allenylamide

-

Primary amine

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(dba)2/PPh3)

-

Silver salt (e.g., AgNO3)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of chloro allenylamide and the primary amine in toluene, add the palladium catalyst and silver salt.

-

Add the aryl iodide to the reaction mixture.

-

Heat the reaction mixture at 85-90 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel to obtain the desired piperazin-2-one derivative.

Therapeutic Applications and Biological Activity

Piperazinone derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas, with a particular focus on oncology and neuroscience.

Anticancer Activity

The piperazinone core is a prominent feature in a number of potent anticancer agents, particularly kinase inhibitors.

-

Kinase Inhibition: Piperazinone-based compounds have been developed as inhibitors of various kinases that are crucial for cancer cell proliferation and survival, including CDKs, JNK, and VEGFR2.[5][6] The piperazinone scaffold often serves to orient key pharmacophoric groups within the ATP-binding pocket of the kinase.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Piperazinone derivatives have been designed to target components of this pathway, leading to the induction of apoptosis in cancer cells.

-

Cytotoxicity: Numerous studies have reported the cytotoxic effects of piperazinone derivatives against a wide range of cancer cell lines.

Neuroscience Applications

The piperazinone scaffold is also being explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[7][8][9]

-

Modulation of TRPC6: Certain piperazine derivatives have been identified as activators of the TRPC6 channel, which plays a role in synaptic stability. These compounds have shown potential in protecting against amyloid-beta toxicity and restoring synaptic function in preclinical models of Alzheimer's disease.[7]

-

Multi-target Approaches: Hybrid molecules incorporating a piperazinone scaffold have been designed to simultaneously target both amyloid and Tau pathologies, the hallmarks of Alzheimer's disease.[8]

Quantitative Data

The following tables summarize the biological activity of representative piperazinone compounds.

Table 1: Anticancer Activity of Piperazinone Derivatives

| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |

| Piperazine-based thiazolidinones | VEGFR2 Kinase Inhibition | - | < 0.3 | [5] |

| Piperazine-based thiazolidinones | Cytotoxicity | HepG-2 | 0.03 - 0.06 | [5] |

| Tryptamine-piperazine-2,5-dione conjugate | Cytotoxicity | AsPC-1, SW1990 | 6 | [10] |

| Piperazine-chalcone hybrids | VEGFR-2 Kinase Inhibition | - | 0.57 - 1.48 | [10] |

| Vindoline-piperazine conjugate | Cytotoxicity | MDA-MB-468 (Breast) | 1.00 | [11] |

| Vindoline-piperazine conjugate | Cytotoxicity | HOP-92 (Lung) | 1.35 | [11] |

| Benzo[h][7][8]naphthyridin-2(1H)-one derivative | mTOR Kinase Inhibition | - | < 0.001 | [12] |

Table 2: Activity of Piperazinone Derivatives in Neuroscience

| Compound Class | Target/Assay | Model | Effect | Reference |

| N,N'-disubstituted piperazine | Amyloid and Tau pathology | Preclinical AD model | Reduction of pathology and memory impairment | [8] |

| Piperazine derivative (cmp2) | TRPC6 activation | 5xFAD mice | Reversal of synaptic plasticity deficits | [13] |

| Piperazine-based compounds | Aβ42 and AcPHF6 aggregation | In vitro | Inhibition of aggregation | [9] |

Experimental Protocols

Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperazinone derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperazinone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the piperazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a piperazinone derivative against a specific kinase.[15]

Objective: To determine the IC50 of a piperazinone derivative against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

[γ-³³P]ATP

-

Piperazinone derivative stock solution (in DMSO)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the piperazinone derivative at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding the kinase-specific substrate and [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of piperazinone compounds are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

Many piperazinone-based anticancer agents function by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperazinone-based compounds.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel piperazinone derivatives.

Caption: Experimental workflow for the discovery and evaluation of anticancer piperazinone compounds.

Conclusion and Future Directions

The piperazinone core has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its journey from a simple heterocyclic motif to a key component of targeted therapies underscores the power of medicinal chemistry in optimizing molecular frameworks for therapeutic benefit. The diverse range of biological activities exhibited by piperazinone derivatives, particularly in oncology and neuroscience, highlights the vast potential that remains to be explored.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of even more efficient and stereoselective synthetic routes will be crucial for accessing novel and complex piperazinone derivatives.

-

Expansion of Therapeutic Targets: While significant progress has been made in targeting kinases and neuroreceptors, the exploration of piperazinones against other target classes is a promising avenue for future research.

-

Structure-Based Drug Design: A deeper understanding of the structure-activity relationships of piperazinone-based ligands will enable the rational design of more potent and selective therapeutic agents.

-

Multi-target Drug Design: The development of piperazinone-based compounds that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer and neurodegenerative disorders.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-2-yl)acetate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxopiperazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to dipeptide units. This core structure offers a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. "Methyl 2-(3-oxopiperazin-2-yl)acetate" represents a fundamental building block within this class of compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with derivatives and analogs of this core structure. While specific biological data for "this compound" is limited in publicly available literature, this guide leverages data from closely related analogs to provide a valuable resource for researchers in the field.

Chemical Properties of the Core Structure

Basic information for the parent compound, this compound, is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89852-17-5 | PubChem |

| SMILES | COC(=O)CC1C(=O)NCCN1 | PubChem |

Synthesis of the Core and Derivatives

The synthesis of the "this compound" core and its derivatives often involves the cyclization of appropriate acyclic precursors. A key synthetic route to a tautomeric form, methyl (3-oxopiperazin-2-ylidene)acetate, involves the reaction of ethylenediamine with dimethyl acetylenedicarboxylate.

Experimental Protocol: Synthesis of Methyl (3-oxopiperazin-2-ylidene)acetate

This protocol is based on the synthesis of the tautomeric form of the core molecule.

Materials:

-

Ethylenediamine

-

Dimethyl acetylenedicarboxylate

-

Methanol

-

Acetic acid

Procedure:

-

A mixture of ethylenediamine and dimethyl acetylenedicarboxylate is prepared.

-

The reaction is carried out in a suitable solvent, such as methanol.

-

The reaction mixture is refluxed for a specified period.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically by crystallization.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, such as ¹H NMR.

Biological Activities of 2-Oxopiperazine Derivatives

| Compound Class | Biological Activity | Target/Assay | Key Findings |

| Piperazine-2,5-dione derivatives with indole analogs | Anti-depressant, Anti-inflammatory, Analgesic | In vivo mouse models (forced swim test) | Compounds showed significant effects at a dose of 10 mg/kg. |

| 1,3,4-trisubstituted 2-oxopiperazines | Anti-obesity | Melanocortin-4 receptor (MC4R) agonists | Orally bioavailable compounds induced significant weight loss in a rat obesity model. |

| 2-Oxopiperazine derivatives | Anti-dengue virus | Cell-based assay against all four dengue serotypes | A lead compound exhibited potent activity with an EC₅₀ < 0.1µM, targeting the viral NS4B protein. |

| 1,3,4,5-tetrasubstituted-2-oxopiperazines | PAR1 antagonists, Cytotoxic agents | Inhibition of human platelet aggregation, Human cancer cell lines | Some compounds displayed moderate PAR1 antagonist activity, while others were cytotoxic at µM concentrations. |

Potential Signaling Pathways

Given the diverse biological activities of 2-oxopiperazine derivatives, they are likely to interact with various signaling pathways. One such pathway of interest, given the role of piperazinones as enzyme inhibitors, is the one involving Geranylgeranyl Transferase I (GGTase-I). GGTase-I is a critical enzyme in post-translational modification of small GTPases, which are key regulators of cellular signaling.

GGTase-I Signaling Pathway

GGTase-I catalyzes the attachment of a geranylgeranyl group to the C-terminus of target proteins, including those in the Rho and Ras families of small GTPases. This modification is crucial for their proper subcellular localization and function. Inhibition of GGTase-I can disrupt these signaling cascades, which are often implicated in cancer cell proliferation, survival, and metastasis.

Caption: GGTase-I signaling pathway and the point of inhibition by 2-oxopiperazine analogs.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-oxopiperazine derivatives.

Caption: General experimental workflow for the development of 2-oxopiperazine derivatives.

Conclusion and Future Directions

The "this compound" core and its analogs represent a promising area for drug discovery. While the publicly available data on the specific biological activities of the parent molecule is currently sparse, the broader class of 2-oxopiperazines has demonstrated a wide range of pharmacological effects. Future research should focus on the systematic synthesis and screening of a library of derivatives based on this core structure to elucidate its full therapeutic potential. Detailed structure-activity relationship (SAR) studies, coupled with target identification and mechanism of action studies, will be crucial in advancing these compounds from promising scaffolds to clinical candidates.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Methyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a piperazinone core, makes it a valuable scaffold for the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis and purification of this compound, compiled from established chemical principles and analogous reactions reported in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 89852-17-5 | [1] |

| Appearance | Solid | [2] |

| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclocondensation reaction of ethylenediamine with dimethyl acetylenedicarboxylate. This reaction proceeds via a Michael addition followed by an intramolecular amidation to form the desired piperazinone ring.

Reaction Scheme:

Materials and Reagents:

-

Dimethyl acetylenedicarboxylate

-

Ethylenediamine

-

Methanol (MeOH), anhydrous

-

Acetic acid, glacial

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer and/or Mass spectrometer for characterization

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in anhydrous methanol (100 mL).

-

Addition of Ethylenediamine: To the stirred solution, add a solution of ethylenediamine (1.1 equivalents) in methanol (50 mL) dropwise over a period of 30 minutes at room temperature.

-

Reaction Conditions: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate (e.g., 1:1).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the methylene protons of the piperazine ring, the methylene protons adjacent to the ester, the methyl ester protons, and the NH protons. A known ¹H NMR spectrum shows peaks at δ: 2.63 (2H, d), 3.30-3.34 (2H, m), 3.40-3.45 (1H, m), 3.66-3.71 (1H, m), 3.74 (3H, s), 5.34 (1H, br s), and NH protons.[3] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₇H₁₂N₂O₃ (m/z = 172.08). |

Experimental Workflow Diagram